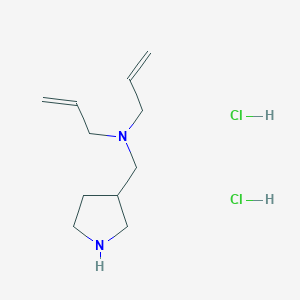
N1-ブチル-N1-メチル-4-(メチルスルホニル)-1,3-ベンゼンジアミン
概要
説明
N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is an organic compound belonging to the class of sulfones. It is characterized by the presence of a butyl and a methyl group attached to the nitrogen atoms, and a methylsulfonyl group attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties .
科学的研究の応用
N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves the reaction of 4-(methylsulfonyl)-1,3-benzenediamine with butyl bromide and methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
化学反応の分析
Types of Reactions
N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- N1-Butyl-N1-methyl-4-(trifluoromethyl)-1,2-benzenediamine
- N1-Butyl-N1-methyl-4-(methylthio)-1,3-benzenediamine
Uniqueness
N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and the ability to participate in specific chemical reactions. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
1-N-butyl-1-N-methyl-4-methylsulfonylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-5-8-14(2)10-6-7-12(11(13)9-10)17(3,15)16/h6-7,9H,4-5,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUNDGHLUOYUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=C(C=C1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424738.png)
![2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424739.png)



